molecular formula C12H19NO2 B2764791 N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide CAS No. 2224205-93-8

N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide

Cat. No.: B2764791
CAS No.: 2224205-93-8
M. Wt: 209.289
InChI Key: IATMFWDPNUQAGA-UHFFFAOYSA-N
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Description

N-(3-Methoxyspiro[33]heptan-1-yl)-N-methylprop-2-enamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a methoxy group at the appropriate position.

    Introduction of the Amide Group: The amide group is introduced via an amidation reaction, where the spirocyclic intermediate is reacted with an appropriate amine, such as N-methylprop-2-enamide, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyspiro[3.3]heptan-1-yl)pyrimidine-4-carboxamide
  • N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide

Uniqueness

N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide is unique due to its specific spirocyclic structure and the presence of both methoxy and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-11(14)13(2)9-8-10(15-3)12(9)6-5-7-12/h4,9-10H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATMFWDPNUQAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C12CCC2)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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